2-Nitrophenyl chloroacetate
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-nitrophenyl chloroacetate often involves reactions between nitrophenol derivatives and chloroacetates or similar precursors. For instance, 2-nitrophenol can condense with trichloroacetaldehyde to produce various compounds, including those with nitrophenyl groups, indicating the versatility of nitrophenol derivatives in synthesis processes (Irving & Irving, 1991). Moreover, the synthesis of 2,2,2-trichloro-N,N׳-bis(2-nitrophenyl)-ethane-1,1-diamine demonstrates the reactivity of 2-nitroaniline with chloral, showcasing the potential for creating complex molecules from nitrophenyl derivatives (Aydın & Arslan, 2021).
Molecular Structure Analysis
The molecular structure of 2-nitrophenyl chloroacetate-related compounds has been elucidated through various techniques, such as X-ray crystallography. For example, the molecular structures of 8-nitro- and 8-nitro-6-methyl-2,4-bis(trichloromethyl)-1,3-benzodioxin were determined to investigate the steric effects of the nitro group, offering insights into the geometric constraints and electronic effects within these molecules (Irving & Irving, 1991).
Chemical Reactions and Properties
2-Nitrophenyl chloroacetate and its derivatives participate in various chemical reactions, showcasing their reactivity and functional utility. The nitro group in these compounds can influence reactivity patterns, as seen in the Suzuki cross-coupling reactions where nitro-substituted phenylboronic acids exhibit unique challenges (González et al., 2005). Additionally, the conversion of 2-nitrophenyl isocyanide to fused gamma-lactam beta-lactone bicycles highlights the convertible nature of isocyanides derived from nitrophenyl compounds, underlining their versatility in synthetic applications (Gilley & Kobayashi, 2008).
Physical Properties Analysis
The physical properties of 2-nitrophenyl chloroacetate and related compounds are closely tied to their molecular structure. The crystallographic analysis of alkaline-earth metal salts of 4-nitrophenylacetic acid reveals intricate details about their crystalline structures and interactions, shedding light on the physical characteristics that dictate their stability and solubility (Srinivasan, Dhavskar, & Näther, 2016).
Chemical Properties Analysis
The chemical properties of 2-nitrophenyl chloroacetate derivatives, such as reactivity and stability, are influenced by the presence of the nitro group and other substituents. The protective capabilities of the (2-nitrophenyl)acetyl group for hydroxyl functions highlight the strategic use of nitrophenyl derivatives in selective synthetic pathways, providing a method for protecting and deprotecting functional groups without affecting sensitive moieties (Daragics & Fügedi, 2010).
Scientific Research Applications
Environmental Toxicology and Degradation
One significant area of application for compounds related to 2-Nitrophenyl chloroacetate involves environmental toxicology and the study of degradation pathways for harmful substances. For instance, studies have explored the degradation mechanisms of various nitrophenol compounds, which are structurally related to 2-Nitrophenyl chloroacetate, in environmental contexts. These compounds, often found in bulk drug and pesticide wastes, pose significant environmental hazards. Advanced Oxidation Processes (AOPs) have been evaluated for their efficiency in degrading such pollutants, with methods like UV/Fenton showing promise for effective mineralization (Saritha et al., 2007).
Analytical Chemistry Applications
In the realm of analytical chemistry, derivatives of 2-Nitrophenyl chloroacetate, such as 2-nitrophenylhydrazide, have been developed for the analysis of low-molecular-weight organic acids in marine samples. This method, optimized for marine sediment pore-water samples, utilizes HPLC with absorbance detection, offering sensitivity in the sub-micromolar range. Such techniques are crucial for understanding the chemical dynamics within marine environments (Albert & Martens, 1997).
Photocatalytic Degradation Studies
Photocatalytic degradation of pharmaceuticals like paracetamol has also been investigated using TiO2 nanoparticles, with studies noting over 90% degradation under UV irradiation. This research highlights the potential of photocatalytic processes in water treatment and pollution control, illustrating the broader applications of nitrophenyl-based compounds in environmental remediation efforts (Jallouli et al., 2017).
Electrochemical Sensing Technologies
Furthermore, gold-copper alloy nanoparticles (Au-Cu NPs) have been developed as an enhanced electrochemical sensing platform for the detection of nitro aromatic toxins, demonstrating the relevance of nitrophenyl compounds in the fabrication of sensitive detection systems for environmental monitoring (Shah et al., 2017).
Safety And Hazards
Future Directions
Research on compounds similar to 2-Nitrophenyl chloroacetate has shown potential in evolving better chemotherapeutic agents . Additionally, the use of 2-(2-nitrophenyl)propyloxycarbonyl (NPPOC) as a photoprotecting group to cage a primary amine initiator activated upon UV irradiation has been reported . This suggests potential future directions in the field of drug delivery and controlled release systems.
properties
IUPAC Name |
(2-nitrophenyl) 2-chloroacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO4/c9-5-8(11)14-7-4-2-1-3-6(7)10(12)13/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBRWZIQQPBXNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90178964 | |
Record name | 2-Nitrophenyl chloroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90178964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitrophenyl chloroacetate | |
CAS RN |
24265-34-7 | |
Record name | 2-Nitrophenyl chloroacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024265347 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Nitrophenyl chloroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90178964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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